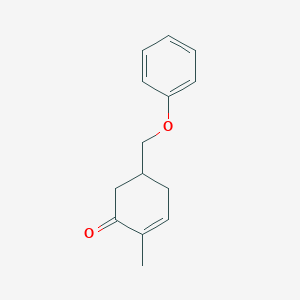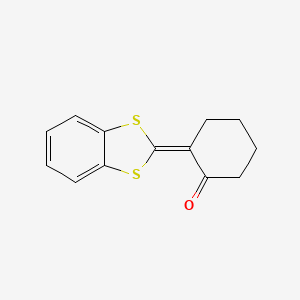![molecular formula C10H15NO5Si B14416643 Dimethyl 2-cyano-3-[(trimethylsilyl)oxy]but-2-enedioate CAS No. 86208-63-1](/img/structure/B14416643.png)
Dimethyl 2-cyano-3-[(trimethylsilyl)oxy]but-2-enedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-cyano-3-[(trimethylsilyl)oxy]but-2-enedioate is an organic compound characterized by the presence of a cyano group, a trimethylsilyl group, and ester functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl 2-cyano-3-[(trimethylsilyl)oxy]but-2-enedioate can be synthesized through a crossed Claisen condensation reaction. This involves the reaction of diethyl oxalate with methyl cyanoacetate in the presence of magnesium methoxide . The reaction conditions typically require an inert atmosphere and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-cyano-3-[(trimethylsilyl)oxy]but-2-enedioate undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Condensation Reactions: The compound can participate in further condensation reactions to form more complex molecules.
Common Reagents and Conditions
Magnesium Methoxide: Used in the initial synthesis of the compound.
Sodium Methoxide: Can be used to replace magnesium methoxide in some reactions, leading to different products.
Major Products Formed
Dimethyl 3-amino-2-cyanopent-2-enedioate: Formed when sodium methoxide is used instead of magnesium methoxide.
Methyl 3-amino-2-cyano-4-phenylsulfinylbut-2-enoate: Formed in reactions involving phenyl cyanomethyl sulfoxide.
Applications De Recherche Scientifique
Dimethyl 2-cyano-3-[(trimethylsilyl)oxy]but-2-enedioate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Can be used in the synthesis of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of Dimethyl 2-cyano-3-[(trimethylsilyl)oxy]but-2-enedioate involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The cyano group and ester functionalities make it a versatile intermediate in organic synthesis. The trimethylsilyl group can act as a protecting group, allowing selective reactions to occur at other sites in the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 2-cyano-3-hydroxybut-2-enedioate: Similar structure but lacks the trimethylsilyl group.
Methyl 3-amino-2-cyano-4-phenylsulfinylbut-2-enoate: Contains a phenylsulfinyl group instead of the trimethylsilyl group.
Uniqueness
Dimethyl 2-cyano-3-[(trimethylsilyl)oxy]but-2-enedioate is unique due to the presence of the trimethylsilyl group, which imparts specific reactivity and stability to the molecule. This makes it a valuable intermediate in organic synthesis and other applications.
Propriétés
Numéro CAS |
86208-63-1 |
|---|---|
Formule moléculaire |
C10H15NO5Si |
Poids moléculaire |
257.31 g/mol |
Nom IUPAC |
dimethyl 2-cyano-3-trimethylsilyloxybut-2-enedioate |
InChI |
InChI=1S/C10H15NO5Si/c1-14-9(12)7(6-11)8(10(13)15-2)16-17(3,4)5/h1-5H3 |
Clé InChI |
MDNXSRJRENQTML-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=C(C(=O)OC)O[Si](C)(C)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide](/img/structure/B14416567.png)
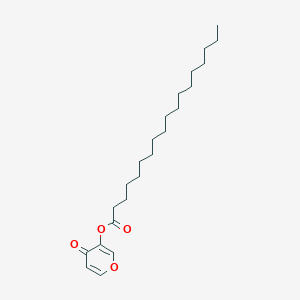
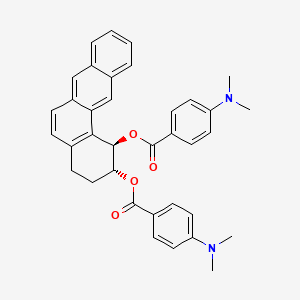
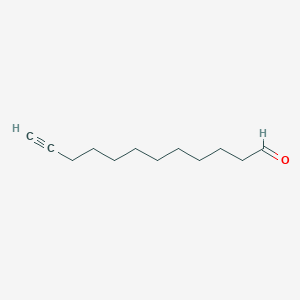
![2-[(2-Fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14416586.png)
![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-phenyl-1H-pyrrole-3-carbonitrile](/img/structure/B14416588.png)
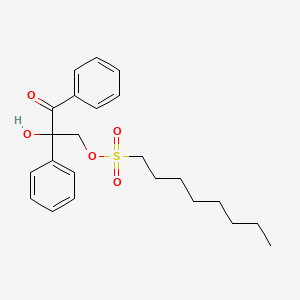
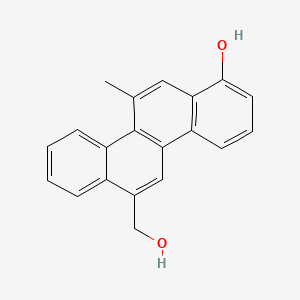
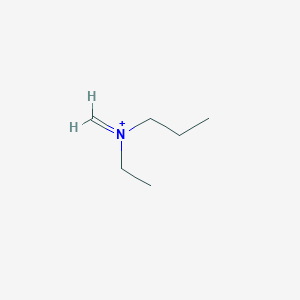
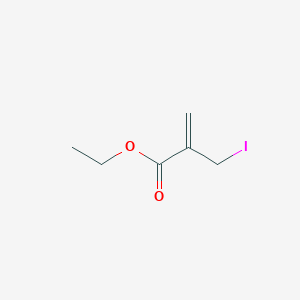
![1-[4-(3-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14416624.png)
